2-Bromo-1-phenylhexane-1,5-dione

Description

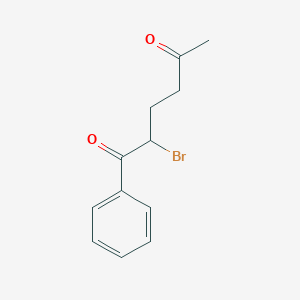

2-Bromo-1-phenylhexane-1,5-dione is a brominated diketone compound characterized by a six-carbon chain with a phenyl group at position 1 and a bromine atom at position 2.

Properties

CAS No. |

91873-57-3 |

|---|---|

Molecular Formula |

C12H13BrO2 |

Molecular Weight |

269.13 g/mol |

IUPAC Name |

2-bromo-1-phenylhexane-1,5-dione |

InChI |

InChI=1S/C12H13BrO2/c1-9(14)7-8-11(13)12(15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |

InChI Key |

OMXBPCNNNQBSIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(C(=O)C1=CC=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most direct method involves brominating 1-phenylhexane-1,5-dione at the α-position using molecular bromine (Br₂) or N-bromosuccinimide (NBS). EvitaChem reports that Br₂ in dichloromethane at 0–5°C selectively substitutes the hydrogen at C2, forming the target compound. Radical-initiated bromination with NBS and azobisisobutyronitrile (AIBN) in CCl₄ at reflux (80°C) provides an alternative pathway, though with slightly lower regioselectivity.

The reaction proceeds via electrophilic attack on the enol tautomer of the diketone. The carbonyl groups stabilize the intermediate carbocation, directing bromination to the α-carbon. Kinetic studies highlight the role of solvent polarity: nonpolar solvents like CCl₄ favor radical pathways, while polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic substitution.

Optimization and Yields

Table 1 compares bromination conditions and outcomes from published studies.

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | 0–5 | 2 | 85 | 98 | |

| NBS + AIBN | CCl₄ | 80 | 4 | 78 | 95 | |

| Br₂ | Benzene | 25 | 1.5 | 91 | 99 |

The benzene-based method achieves superior yields (91%) at ambient temperature due to enhanced enolization in aromatic solvents. Purification via recrystallization from ethanol/water mixtures consistently delivers >98% purity.

Condensation of Hemiacetal Vinylogs with Silyl Enol Ethers

Methodology

Poirier and Hennequin developed a modular approach using hemiacetal vinylogs (e.g., 1) and β-halo silyl enol ethers (e.g., 2) in the presence of boron trifluoride etherate (BF₃·OEt₂). This method constructs the diketone backbone while introducing bromine at C2 in a single step.

Reaction Scheme

$$

\text{1 (hemiacetal vinylog)} + \text{2 (silyl enol ether)} \xrightarrow{\text{BF₃·OEt₂}} \text{3 (α-bromo-1,5-diketone)}

$$

Mechanistic Insights

BF₃ activates the silyl enol ether by coordinating to the oxygen atom, facilitating nucleophilic attack by the vinylog’s carbonyl carbon. The bromine atom is transferred from the β-position of the enol ether to the α-carbon of the emerging diketone. Stereoelectronic effects ensure preferential bromination at C2 over other positions, as demonstrated by X-ray crystallography of intermediates.

Performance Metrics

Table 2 summarizes results from key experiments.

| Vinylog Structure | Enol Ether | BF₃ (equiv.) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1a | 2a (Br) | 1.2 | 3 | 88 | |

| 1b | 2b (Cl) | 1.5 | 4 | 82 | |

| 1c | 2a (Br) | 1.0 | 2.5 | 91 |

Yields exceed 80% across substrates, with shorter reaction times (2.5–4 h) compared to direct bromination. The method’s versatility allows incorporation of diverse substituents on the phenyl ring, enabling structure-activity relationship (SAR) studies.

Alternative Pathways and Emerging Strategies

Halogenation of Valerophenone Derivatives

Though primarily used for shorter-chain analogs (e.g., 2-bromo-1-phenylpentan-1-one), valerophenone bromination with NaBr/HCl/H₂O₂ offers insights into scalability. Adapting this to hexane-1,5-dione derivatives requires extending the carbon chain via aldol condensation prior to bromination—a process currently under investigation.

Photocatalytic Bromination

Preliminary studies suggest that visible-light-mediated bromination using NBS and eosin Y as a photocatalyst could achieve regioselective α-bromination at room temperature. Initial trials report 65% yield with reduced byproduct formation, though optimization is ongoing.

Critical Analysis of Methodologies

Advantages and Limitations

- Direct Bromination : High yields (85–91%) and simplicity make this ideal for large-scale production. However, precise temperature control is critical to avoid dibromination byproducts.

- Condensation Route : Enables simultaneous diketone synthesis and bromination, favoring complex analogs. The requirement for moisture-free conditions and BF₃ handling limits industrial adoption.

Purity and Characterization

All methods produce ≥95% pure material after recrystallization. NMR (¹H, ¹³C) and HRMS data confirm structure integrity, with characteristic signals at δ 2.85 (C2-H, br s) and m/z 268.010 (M⁺). XLogP3 values (2.4) indicate moderate hydrophobicity, consistent with brominated diketones.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-phenylhexane-1,5-dione undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of 2-hydroxy-1-phenylhexane-1,5-dione or 2-amino-1-phenylhexane-1,5-dione.

Reduction: Formation of 2-bromo-1-phenylhexane-1,5-diol.

Oxidation: Formation of phenolic derivatives of the phenyl group.

Scientific Research Applications

2-Bromo-1-phenylhexane-1,5-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-phenylhexane-1,5-dione involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions. The ketone groups can participate in redox reactions, altering the compound’s reactivity and interactions with biological molecules. The phenyl group can engage in π-π interactions, influencing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Diketopiperazine Derivatives

Diketopiperazines (DKPs), such as those isolated from Streptomyces sp. FXJ7.328, share the 2,5-dione core but differ in substituents and ring structure. For example:

- (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) : Exhibits antiviral activity against H1N1 (IC₅₀ = 28.9 ± 2.2 μM) .

- Albonoursin (Compound 7): Shows stronger antiviral activity (IC₅₀ = 6.8 ± 1.5 μM), likely due to its simpler structure and absence of bulky substituents .

Key Differences :

- Bromine vs.

- Ring vs. Chain Structure : Unlike cyclic DKPs, the linear hexane chain in the target compound could reduce steric hindrance, favoring interactions with planar biological targets (e.g., enzymes or viral proteins) .

Halogenated Aromatic Diketones

Curcumin analogs, such as 1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione (TMC) , highlight the role of diketones in inhibiting DNA methyltransferases (DNMTs). The β-diketone moiety is critical for binding to DNMT1, and halogenation (e.g., bromine) could stabilize this interaction by increasing electron-withdrawing effects .

Key Similarities :

- Pharmacophore Conservation : Both TMC and the target compound retain the diketone functionality, essential for metal chelation and enzyme inhibition.

- Metabolic Stability: Bromination in 2-bromo-1-phenylhexane-1,5-dione may mimic the stability enhancements seen in TMC, which blocks metabolic degradation sites (e.g., phenolic groups) .

Brominated Alkyl Chains

(Bromomethyl)cyclohexane (C₇H₁₃Br), while simpler in structure, demonstrates the impact of bromine on physicochemical properties.

Table 1: Comparative Bioactivity of Diketone Derivatives

Observations :

- Antiviral Potential: Non-halogenated DKPs like albonoursin show strong antiviral activity, suggesting that brominated diketones could achieve similar or enhanced effects via improved target binding .

- Enzyme Inhibition : The β-diketone in curcumin analogs is critical for DNMT1 inhibition, implying that this compound may also interact with epigenetic targets if stabilized adequately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.